molecular formula C6H13N B1603212 (Cyclopropylmethyl)ethylamine CAS No. 26389-65-1

(Cyclopropylmethyl)ethylamine

Cat. No. B1603212
CAS RN: 26389-65-1
M. Wt: 99.17 g/mol
InChI Key: UHFLNWZBNRVHGM-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)ethylamine is a research chemical with the CAS number 26389-65-1 . It has a molecular weight of 99.17 and a molecular formula of C6H13N . The IUPAC name for this compound is N-(cyclopropylmethyl)ethanamine .


Molecular Structure Analysis

The molecular structure of (Cyclopropylmethyl)ethylamine can be represented by the SMILES string CCNCC1CC1 . This indicates that the molecule consists of a cyclopropyl group attached to an ethylamine group.


Physical And Chemical Properties Analysis

(Cyclopropylmethyl)ethylamine is a liquid at room temperature . It has a density of 0.853 g/cm3 . The compound is classified as having Acute Toxicity (Oral - Category 4) and Eye Damage (Category 1) according to the GHS classification .

Scientific Research Applications

Pharmaceutical Synthesis

(Cyclopropylmethyl)ethylamine: is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a building block for creating molecules with potential therapeutic effects. For instance, it can be involved in the production of antidepressants, antihistamines, and other central nervous system agents by contributing to the formation of more complex amines through reductive amination processes .

Agrochemical Manufacturing

In the agrochemical industry, (Cyclopropylmethyl)ethylamine plays a role in the synthesis of herbicides and pesticides. Its incorporation into larger molecules can enhance the effectiveness of these compounds in protecting crops from pests and diseases .

Material Science

Researchers in material science explore the use of (Cyclopropylmethyl)ethylamine in the development of novel materials. Its unique chemical properties can lead to the creation of new polymers or coatings with improved durability and resistance to environmental factors .

Biomedical Research

Biomedical research often investigates the bioactivity of compounds like (Cyclopropylmethyl)ethylamine . It may be used in studies related to neurotransmitter processes or as a precursor in the synthesis of biomolecules that mimic natural compounds within the body .

Environmental Science

In environmental science, the impact of chemicals like (Cyclopropylmethyl)ethylamine on ecosystems is studied. Research may focus on its biodegradability, potential toxicity, and the ways to mitigate any negative environmental effects .

Analytical Chemistry

Analytical chemists may use (Cyclopropylmethyl)ethylamine as a standard or reagent in various chemical analyses. Its predictable reactions with other substances can help in the identification and quantification of compounds in complex mixtures .

Safety and Hazards

(Cyclopropylmethyl)ethylamine is harmful if swallowed and can cause serious eye damage . Safety precautions include avoiding eating, drinking, or smoking when using this product, and seeking immediate medical attention if swallowed .

properties

IUPAC Name

N-(cyclopropylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-7-5-6-3-4-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFLNWZBNRVHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90605689
Record name N-(Cyclopropylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyclopropylmethyl)ethanamine

CAS RN

26389-65-1
Record name N-(Cyclopropylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclopropylmethyl)(ethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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